molecular formula C16H12N2O2 B14646359 N-(4-Quinolinyl)anthranilic acid CAS No. 52180-97-9

N-(4-Quinolinyl)anthranilic acid

Cat. No.: B14646359
CAS No.: 52180-97-9
M. Wt: 264.28 g/mol
InChI Key: VAYWXCMEIWUYBK-UHFFFAOYSA-N
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Description

N-(4-Quinolinyl)anthranilic acid is a hybrid molecule that combines the structural features of anthranilic acid and quinoline. Anthranilic acid, also known as 2-aminobenzoic acid, is an aromatic non-peptide-forming amino acid, while quinoline is a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Quinolinyl)anthranilic acid typically involves the coupling of N-protected anthranilic acid with corresponding amines. For example, N-benzylanthranilic acid can be coupled with 7-chloroquinoline derivatives under specific conditions. The reaction conditions often include the use of coupling agents such as thionyl chloride (SOCl2) and solvents like methanol (MeOH) or dry toluene .

Industrial Production Methods

Industrial production methods for this compound may involve solid-phase synthesis techniques. These methods allow for the efficient preparation of N-substituted anthranilic acid derivatives, which can then be further modified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Quinolinyl)anthranilic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the anthranilic acid moiety.

    Substitution: Substitution reactions can introduce different functional groups onto the quinoline or anthranilic acid rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product but often involve specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various quinoline and anthranilic acid derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(4-Quinolinyl)anthranilic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Quinolinyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit quorum sensing in bacteria by targeting the Pseudomonas quinolone signal (PQS)-dependent quorum sensing system in Pseudomonas aeruginosa . This inhibition can reduce biofilm formation and virulence in the bacteria.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Quinolinyl)anthranilic acid include other anthranilic acid derivatives and quinoline-based molecules. Examples include:

Uniqueness

This compound is unique due to its hybrid structure, which combines the properties of both anthranilic acid and quinoline. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

52180-97-9

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-(quinolin-4-ylamino)benzoic acid

InChI

InChI=1S/C16H12N2O2/c19-16(20)12-6-2-4-8-14(12)18-15-9-10-17-13-7-3-1-5-11(13)15/h1-10H,(H,17,18)(H,19,20)

InChI Key

VAYWXCMEIWUYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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